molecular formula C15H17N3O4S B2813438 Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324037-59-4

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2813438
CAS No.: 324037-59-4
M. Wt: 335.38
InChI Key: OZUMLRDGEHFDGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The ethyl ester at position 5 and methyl groups at positions 1 and 6 contribute to its lipophilicity and steric profile, influencing both chemical reactivity and biological interactions .

Properties

IUPAC Name

ethyl 3,4-dimethyl-6-(3-nitrophenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-4-22-14(19)12-9(2)17(3)15(23)16-13(12)10-6-5-7-11(8-10)18(20)21/h5-8,13H,4H2,1-3H3,(H,16,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMLRDGEHFDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)NC1C2=CC(=CC=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following key characteristics:

  • Molecular Formula : C15H17N3O4S
  • Molecular Weight : 335.38 g/mol
  • CAS Number : 1001288-58-9

The structure includes a thioxo group at the second position of the tetrahydropyrimidine ring and a nitrophenyl substituent at the fourth position. These features contribute to its reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological macromolecules such as enzymes and receptors. The thioxo group can facilitate binding through hydrogen bonding or π-stacking interactions. Initial studies suggest that this compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.

Potential Biological Targets

  • Thymidine Phosphorylase (TP) :
    • This compound may inhibit TP, an enzyme linked to angiogenesis and tumor growth.
    • Compounds structurally related to this compound have shown non-competitive inhibition properties against TP with IC50 values around 300 µM .
  • Antimicrobial Activity :
    • Preliminary results indicate moderate antimicrobial activity against certain bacterial strains.

Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

CompoundBiological ActivityIC50 (µM)Reference
This compoundPotential TP inhibitor~300
Related Dihydropyrimidone DerivativesNon-cytotoxic; TP inhibition303.5 - 322.6
Ethylcarbonyl derivativesAntibacterial activityVaries by strain

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Biginelli reaction which combines aldehydes with thiourea derivatives and β-keto esters under acidic conditions. The optimization of reaction conditions is crucial for achieving high yields.

Table 2: Synthesis Conditions

Reaction ComponentAmount (mmol)SolventYield (%)
Aldehyde3DIPEAc~90
Ethylcyanoacetate3
Thiourea/Urea3.2

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Research :
    • Investigations into its role as a TP inhibitor suggest that it may help in reducing angiogenesis in tumors .
  • Antibacterial Studies :
    • Various derivatives have shown promising results against gram-negative bacteria using methods such as the cup plate method .

Scientific Research Applications

Pharmacological Applications

Ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for various pharmacological properties:

Antihypertensive Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit antihypertensive effects. These compounds have been shown to act as selective antagonists for adrenergic receptors, thus potentially lowering blood pressure .

Analgesic Properties

A related compound has been identified as having analgesic activity. The study suggests that the structural features of tetrahydropyrimidines contribute to their effectiveness as pain relief agents. The low toxicity profile also makes them suitable candidates for further development in pain management therapies .

Inhibition of Thymidine Phosphorylase

Recent studies highlight the potential of dihydropyrimidone derivatives, including this compound, as inhibitors of thymidine phosphorylase. This inhibition is crucial since thymidine phosphorylase is involved in tumor growth and metastasis. The compounds demonstrated non-toxic effects on cell lines and showed promise for further optimization .

Synthetic Applications

The compound's unique structure allows for various synthetic applications in organic chemistry:

Synthesis of Heterocyclic Compounds

This compound can be used as a precursor in the synthesis of other heterocyclic systems. Its reactivity can facilitate the formation of more complex molecular architectures that are valuable in drug discovery .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. Such studies are essential for predicting the efficacy and optimizing the structure of new therapeutic agents derived from this class of compounds .

Case Study 1: Antihypertensive Research

A study conducted by Atwal et al. (1991) demonstrated that certain tetrahydropyrimidine derivatives effectively lowered blood pressure in animal models. The research focused on the correlation between chemical structure and biological activity, paving the way for future antihypertensive drugs derived from similar compounds.

Case Study 2: Analgesic Development

In a recent patent (RU2785688C1), researchers proposed a new analgesic drug based on tetrahydropyrimidine structures similar to this compound. The findings indicated significant pain relief with minimal side effects, highlighting the compound's therapeutic potential .

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenyl group undergoes catalytic hydrogenation to form the corresponding amine derivative.

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel .

  • Conditions : Ethanol solvent at 60–80°C under 3–5 atm H₂ pressure.

  • Outcome : Reduction yields ethyl 1,6-dimethyl-4-(3-aminophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, confirmed via loss of the nitro IR peak (~1,520 cm⁻¹) and emergence of NH₂ signals in ¹H NMR (δ 4.8–5.2 ppm) .

Thioxo Group Oxidation

The thioxo (C=S) moiety can be oxidized to a carbonyl (C=O) group under mild conditions:

  • Reagents : Hydrogen peroxide (H₂O₂) in acetic acid.

  • Conditions : Stirring at 50°C for 4–6 hours.

  • Outcome : Forms ethyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, verified by IR (C=O stretch at ~1,690 cm⁻¹) and ¹³C NMR (δ 165–170 ppm) .

Electrophilic Aromatic Substitution

The 3-nitrophenyl ring participates in halogenation and nitration:

Reaction TypeReagents/ConditionsOutcomeAnalytical Data
Nitration HNO₃/H₂SO₄, 0–5°CIntroduces a nitro group at the meta position relative to existing nitro group¹H NMR: New aromatic protons at δ 8.1–8.3 ppm .
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Forms 3-nitro-5-halophenyl derivativesMS: Molecular ion peaks at m/z +79 (Br) or +35 (Cl) .

Ester Hydrolysis

The ethyl ester hydrolyzes to a carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl reflux for 8–12 hours yields 1,6-dimethyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid .

  • Basic Hydrolysis : NaOH (10%) in ethanol/water (1:1) at 70°C for 6 hours forms the sodium salt, which acidifies to the free acid .

Key Data :

  • ¹H NMR (acid): Loss of ethyl triplet (δ 1.2 ppm) and quartet (δ 4.1 ppm) .

  • IR: Broad O–H stretch at ~2,500–3,000 cm⁻¹ .

Biginelli Reaction Derivatives

The compound serves as a precursor in multicomponent reactions:

CatalystConditionsProductYield
DIPEAc (ionic liquid)Solvent-free, 25°C, 45 minFunctionalized pyrimidines93–96%
L-(+)-Tartaric acid-DMU70°C, 2 hoursDihydropyrimidinones94–98%

Mechanistic Insight : The thioxo group enhances electrophilicity at C-2, facilitating nucleophilic attacks during cyclization .

Key Spectral Signatures

  • ¹H NMR (DMSO-d₆) :

    • Thioxo NH: δ 12.3–12.6 ppm (broad singlet) .

    • Aromatic protons: δ 7.1–8.2 ppm (meta-nitro splitting) .

  • ¹³C NMR :

    • C=S: δ 175–180 ppm .

    • Ester carbonyl: δ 165–168 ppm .

Comparative Reactivity Table

Functional GroupReaction TypeReagentsKey Product
Nitro (C₆H₄NO₂)ReductionH₂/Pd-CAmine derivative
Thioxo (C=S)OxidationH₂O₂/CH₃COOHCarbonyl (C=O)
Ester (COOEt)HydrolysisHCl/NaOHCarboxylic acid

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Key Differences: The 4-cyanophenyl group is a weaker electron-withdrawing substituent compared to 3-nitrophenyl.
  • Structural Impact: The cyano group forms intermolecular N–H⋯O and N–H⋯S hydrogen bonds, creating a 3D network. In contrast, the nitro group’s meta orientation may lead to distinct hydrogen-bonding patterns and crystal packing .
  • Synthesis : Both compounds are synthesized via Biginelli condensation, but the target compound requires 3-nitrobenzaldehyde, which may reduce reaction yields due to steric and electronic deactivation .
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
  • Key Differences : The 2-fluorophenyl and p-tolyl groups introduce ortho-substitution steric effects and electron-donating methyl groups.
  • Biological Relevance : Fluorine’s electronegativity enhances binding to biological targets, while the nitro group in the target compound may improve oxidative stability .
Ethyl 4-(4-hydroxyphenyl)- and 4-(4-methoxyphenyl)- Analogs ()
  • Electronic Effects : Hydroxyl and methoxy groups are electron-donating, increasing ring electron density compared to the nitro-substituted compound.
  • Bioactivity : Electron-donating groups may enhance antioxidant activity, whereas the nitro group could favor interactions with electron-deficient biological targets (e.g., enzyme active sites) .

Crystallographic and Conformational Analysis

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
  • Conformation : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane. The thioxo group in the target compound may induce greater puckering due to sulfur’s larger atomic radius .
  • Hydrogen Bonding : The trimethoxybenzylidene moiety forms C–H⋯O interactions, whereas the nitro group in the target compound may participate in N–H⋯O or C–H⋯O bonds, altering crystal lattice stability .
Ethyl 4-(4-cyanophenyl) Analog ()
  • Disorder: The ethyl group in the 4-cyanophenyl analog exhibits positional disorder (70:30 occupancy). The nitro group’s rigidity in the target compound may reduce such disorder .

Pharmacological Potential

  • Antifungal Activity : A related compound, ethyl 6-methyl-4-(2-[(4-methylphenyl)sulfonyl]oxy-phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows antifungal activity with a binding energy of −13.69 kcal/mol, attributed to hydrogen bonds with Arg36 and Ser69 residues. The nitro group in the target compound may enhance binding to similar targets .

Data Tables

Table 1: Structural and Electronic Comparison of Analogs

Compound Substituent (Position 4) Electron Effect Key Interactions Biological Activity
Target Compound 3-nitrophenyl Strongly EWG N–H⋯O, C–H⋯O Potential calcium channel modulation
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-... () 4-cyanophenyl Moderate EWG N–H⋯S, N–H⋯O Antihypertensive
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-... () 2-fluorophenyl, p-tolyl EWG + EDG C–H⋯F, π-π stacking Anticancer (hypothesized)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... (Compound 2, ) 4-hydroxyphenyl EDG O–H⋯O, N–H⋯S Antioxidant

Table 2: Crystallographic Parameters

Compound Space Group Puckering (ΔC5, Å) Hydrogen Bonds Reference
Target Compound (Hypothetical) P21/c 0.25–0.30 N–H⋯O (nitro), C–H⋯S (thioxo)
Ethyl 4-(4-cyanophenyl)-... P21/n 0.224 N–H⋯O (ester), N–H⋯S (thioxo)
Ethyl 7-methyl-3-oxo-5-phenyl-... P21/c 0.224 C–H⋯O (trimethoxybenzylidene)

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions under reflux conditions. Key steps include cyclocondensation of thiourea derivatives with β-ketoesters in ethanol or methanol, catalyzed by hydrochloric or acetic acid. Temperature control (60–100°C) and solvent polarity significantly impact yield, with ethanol providing higher purity due to better solubility of intermediates . For example, a 78% yield was achieved using glacial acetic acid/acetic anhydride under reflux for 8–10 hours .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation employs single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and ring puckering (e.g., flattened boat conformation in tetrahydropyrimidine rings). Complementary techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., thioxo group at δ 10.45 ppm in DMSO-d₆) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1678 cm⁻¹, C=S at 1203 cm⁻¹) .

Q. What preliminary biological activities have been reported?

The compound exhibits antimicrobial activity against Gram-positive bacteria (MIC 8–16 µg/mL) and anticancer potential (IC₅₀ ~20 µM in MCF-7 cells). These activities are attributed to the 3-nitrophenyl and thioxo groups, which enhance cellular uptake and target binding .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR to identify equilibrium states.
  • Density Functional Theory (DFT) calculations to model chemical shifts and compare with experimental data .
  • SC-XRD validation to anchor spectral assignments to crystallographic data .

Q. How is enantiomeric purity optimized, and what methods validate stereochemical outcomes?

Chiral resolution via HPLC with polysaccharide columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess. Absolute configuration is confirmed by circular dichroism (CD) or anomalous dispersion in SC-XRD . For example, ethyl substituents at C1 and C6 introduce steric hindrance, favoring specific diastereomers during cyclization .

Q. What computational methods predict biological targets and structure-activity relationships (SAR)?

  • Molecular docking : Identifies binding affinity to kinase domains (e.g., EGFR, IC₅₀ = 1.2 µM) .
  • QSAR modeling : Links the 3-nitrophenyl group’s electron-withdrawing effect to enhanced cytotoxicity .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

Q. How does the 3-nitrophenyl substituent influence reactivity and bioactivity compared to other groups?

The 3-nitro group increases electrophilicity at C4, facilitating nucleophilic attacks in synthetic modifications. Bioactivity comparisons show:

  • 3-Nitrophenyl : IC₅₀ = 20 µM (MCF-7) vs. 4-hydroxyphenyl : IC₅₀ = 45 µM .
  • Replacement with thiophen-2-yl reduces antimicrobial efficacy by 50%, highlighting the nitro group’s role in membrane penetration .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Scaling issues include solvent recovery (ethanol vs. toxic DMF) and catalyst leaching . Solutions:

  • Flow chemistry : Reduces reaction time from 10 hours to 2 hours .
  • Green solvents : Switch to cyclopentyl methyl ether (CPME) improves yield by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.